Dilazep dihydrochloride monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

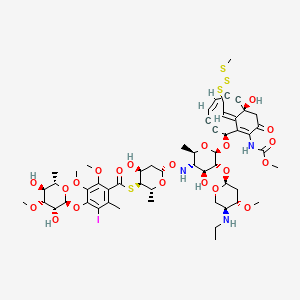

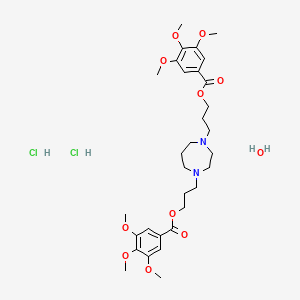

Chemical and Physical Properties Dilazep dihydrochloride monohydrate (C₃₁H₄₄N₂O₁₀·2HCl·H₂O, molecular weight 695.63) is a white crystalline powder, odorless, and freely soluble in acetic acid and chloroform, soluble in water, and practically insoluble in diethyl ether. It has a melting point of 200–204°C . Its structure includes a 1,4-diazepane core with two 3,4,5-trimethoxybenzoyloxypropyl groups, contributing to its nucleoside transport inhibition properties .

Pharmacological Role Dilazep functions as an adenosine uptake inhibitor by blocking equilibrative nucleoside transporters (ENT1/ENT2), thereby increasing extracellular adenosine levels. This mechanism underlines its dual role as a coronary/cerebral vasodilator and antiplatelet agent . Clinically, it is used to reduce proteinuria in diabetic nephropathy and autosomal dominant polycystic kidney disease (ADPKD), with studies showing significant reductions in albuminuria (e.g., 37% reduction in a multicenter trial ) and protection of glomerular basement membrane anionic sites .

Scientific Research Applications

Cardiovascular Diseases

Dilazep has been utilized in the treatment of ischemic heart disease due to its vasodilatory effects. It improves tissue perfusion by dilating coronary vessels, thus alleviating symptoms associated with angina pectoris. Research indicates that dilazep effectively reduces myocardial ischemia during surgical procedures and in patients with coronary artery disease .

Diabetic Nephropathy

Recent studies have highlighted the role of dilazep in managing diabetic nephropathy, a common complication of diabetes characterized by kidney damage. A study involving Otsuka Long-Evans Tokushima fatty rats demonstrated that dilazep significantly reduced urinary protein excretion and prevented glomerulosclerosis and tubular atrophy. This suggests its potential as a therapeutic agent in diabetic patients with nephropathy .

Table 1: Summary of Clinical Studies on Dilazep Dihydrochloride

Mechanism in Ischemia

Dilazep has shown protective effects against ischemia and reperfusion injury. In animal models, it was found to inhibit edema formation and maintain the integrity of the blood-brain barrier during cerebral ischemia. This property underscores its potential utility in treating conditions like stroke or transient ischemic attacks .

Case Study 1: Efficacy in Diabetic Patients

A clinical trial involving 50 diabetic patients with microalbuminuria assessed the effects of dilazep at a dosage of 300 mg/day over six months. Results indicated a significant decrease in microalbuminuria levels from an average of 146 µg/min to 86 µg/min (P < 0.01), alongside a reduction in urinary podocytes, suggesting renal protective effects .

Case Study 2: Stroke Management

In a cohort study focused on stroke patients, dilazep administration was associated with improved outcomes related to cerebral blood flow and reduced neurological deficits post-ischemia. The findings support the use of dilazep as an adjunct therapy in acute stroke management .

Q & A

Basic Research Questions

Q. What is the mechanism of action of dilazep dihydrochloride monohydrate in modulating adenosine uptake, and how can this be experimentally validated?

this compound inhibits adenosine uptake by blocking nucleoside transporters, thereby enhancing extracellular adenosine levels. To validate this mechanism, researchers can:

- Use in vitro models (e.g., cultured endothelial cells or platelets) to measure adenosine uptake via radiolabeled adenosine (³H-adenosine) in the presence/absence of dilazep .

- Perform adenosine receptor binding assays to confirm enhanced adenosine signaling (e.g., A2A receptor activation) using competitive antagonists like ZM241385 .

- Analyze platelet aggregation assays to correlate adenosine-mediated inhibition with dilazep treatment .

Q. What standardized analytical methods are recommended for quantifying this compound purity in research settings?

High-performance liquid chromatography (HPLC) is the gold standard. Key parameters include:

- Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) in a gradient elution .

- Detection : UV absorbance at 263 nm, optimized for dilazep’s chromophores .

- Validation : Ensure linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (98–102% recovery) per ICH guidelines .

Q. How does the solubility profile of this compound influence its experimental applications?

Dilazep is freely soluble in acetic acid and chloroform, soluble in water, and poorly soluble in ethanol. Researchers should:

- Use aqueous buffers (pH 6–7) for in vivo studies (e.g., coronary vasodilation models) .

- Employ organic solvents (e.g., chloroform) for stability testing or formulation development, noting potential solvent interference in biological assays .

Q. What are the primary clinical applications of this compound in preclinical studies?

Key applications include:

- Cerebral/coronary vasodilation : Measure blood flow via Doppler ultrasonography in rodent models .

- Diabetic nephropathy : Assess urinary albumin excretion in streptozotocin-induced diabetic rats over 8–12 weeks .

- Ischemia-reperfusion injury : Use Langendorff-perfused hearts to quantify reduced infarct size with dilazep pretreatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound in platelet aggregation studies?

Discrepancies may arise from adenosine concentration thresholds or transporter isoform specificity. Strategies include:

- Dose-response profiling : Test dilazep across 0.1–100 µM to identify biphasic effects .

- Isoform-specific knockdown : Use siRNA targeting ENT1/ENT2 transporters in platelets to isolate dilazep’s target .

- Meta-analysis : Pool data from studies like Maruhama et al. (1985) and Koide et al. (1995) to assess heterogeneity in diabetic nephropathy models .

Q. What experimental designs are optimal for evaluating dilazep’s stability under varying storage conditions?

Follow a forced degradation protocol :

- Thermal stress : Incubate at 40°C/75% RH for 1 month; monitor degradation via HPLC peak area changes .

- Photostability : Expose to UV light (ICH Q1B) and quantify photodegradants (e.g., 3,4,5-trimethoxybenzoic acid) .

- pH-dependent hydrolysis : Test in buffers (pH 1–9) to identify instability in acidic/alkaline conditions .

Q. How can pharmacokinetic (PK) challenges of this compound in disease models be addressed?

Dilazep’s short half-life and tissue distribution variability require:

- Radiolabeled tracers : Use ¹⁴C-dilazep to track absorption/metabolism in coronary ligation models .

- Microdialysis : Measure free adenosine levels in interstitial fluid (e.g., rat brain) post-administration .

- LC-MS/MS quantification : Develop a validated method with LOD < 1 ng/mL for plasma/tissue samples .

Q. What strategies enhance the specificity of this compound in studies involving adenosine receptor crosstalk?

To isolate dilazep’s effects from off-target receptor activation:

- Combine with A2A receptor knockout models to assess vasodilation dependency .

- Use adenosine deaminase inhibitors (e.g., EHNA) to amplify endogenous adenosine without transporter inhibition .

- Perform isobolographic analysis to quantify synergism with other vasodilators (e.g., dipyridamole) .

Q. Methodological Notes

Comparison with Similar Compounds

Mechanism of Action and Therapeutic Indications

The table below compares dilazep dihydrochloride monohydrate with other vasodilators and adenosine modulators:

Structural and Pharmacokinetic Differences

- Dilazep has a large molecular structure (695.63 g/mol) with methoxy groups, enhancing its solubility in polar solvents like acetic acid and chloroform . This contrasts with smaller molecules like diltiazem (415 g/mol), which is freely soluble in water .

- Regadenoson, a synthetic adenosine analog, directly activates A₂A receptors, whereas dilazep indirectly elevates endogenous adenosine levels, leading to prolonged effects .

Properties

Molecular Formula |

C31H48Cl2N2O11 |

|---|---|

Molecular Weight |

695.6 g/mol |

IUPAC Name |

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;hydrate;dihydrochloride |

InChI |

InChI=1S/C31H44N2O10.2ClH.H2O/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;;;/h18-21H,7-17H2,1-6H3;2*1H;1H2 |

InChI Key |

KJDHWPSHIIFNAK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.O.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.